molecular formula C20H24N4O3 B303627 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303627
M. Wt: 368.4 g/mol
InChI Key: BOPYPARTPPVULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as Clioquinol, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood, but it is thought to involve the chelation of metal ions, particularly zinc and copper, which are essential for the function of various enzymes and proteins. By chelating these metal ions, 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can disrupt the function of these enzymes and proteins, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects, including the inhibition of amyloid beta aggregation, the modulation of neuroinflammation, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. These effects are thought to be mediated by the chelation of metal ions and the subsequent disruption of enzyme and protein function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its broad range of potential applications in various scientific fields. Additionally, 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is relatively easy to synthesize and is readily available. However, there are also some limitations to using 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, including the development of more potent and selective derivatives, the investigation of its potential applications in other scientific fields, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans, as well as its potential for use as a therapeutic agent.

Synthesis Methods

2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is synthesized by the reaction of 8-hydroxyquinoline with cyanogen bromide, followed by the reaction of the resulting intermediate with 2,4-dimethoxyaniline and dimethylamine. The final product is obtained by the reaction of the intermediate with ammonium acetate and acetic acid.

Scientific Research Applications

2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential applications in various scientific fields, including neuroscience, cancer research, and infectious diseases. In neuroscience, 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have neuroprotective effects and to enhance cognitive function in animal models of Alzheimer's disease. In cancer research, 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-tumor effects and to sensitize cancer cells to chemotherapy. In infectious diseases, 2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have antimicrobial activity against a wide range of bacteria, viruses, and fungi.

properties

Product Name

2-Amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C20H24N4O3

Molecular Weight

368.4 g/mol

IUPAC Name

2-amino-4-(2,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O3/c1-23(2)24-15-6-5-7-16(25)19(15)18(14(11-21)20(24)22)13-9-8-12(26-3)10-17(13)27-4/h8-10,18H,5-7,22H2,1-4H3

InChI Key

BOPYPARTPPVULD-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)CCC2

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=C(C=C(C=C3)OC)OC)C(=O)CCC2

Origin of Product

United States

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